molecular formula C21H33ClN6O3 B13445081 Alfentanil-d3 Hydrochloride

Alfentanil-d3 Hydrochloride

Cat. No.: B13445081
M. Wt: 456.0 g/mol
InChI Key: AQORHZJDCHLLJN-FJCVKDQNSA-N
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Description

Alfentanil-d3 Hydrochloride: is a deuterated form of Alfentanil, a potent, short-acting synthetic opioid analgesic. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various analytical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alfentanil-d3 Hydrochloride involves the incorporation of deuterium atoms into the Alfentanil molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Alfentanil-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: Alfentanil-d3 Hydrochloride is used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies. Its stable isotope-labeled nature allows for precise quantification and identification of compounds in complex mixtures.

Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Alfentanil. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in biological systems.

Medicine: The compound is used in clinical research to investigate the effects of Alfentanil on the human body. It aids in the development of new analgesic drugs and in optimizing dosing regimens for pain management.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance.

Mechanism of Action

Alfentanil-d3 Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The deuterium atoms in this compound do not alter the mechanism of action but provide a stable isotope for analytical studies.

Comparison with Similar Compounds

    Fentanyl: A potent synthetic opioid with similar analgesic properties but longer duration of action.

    Remifentanil: Another synthetic opioid with rapid onset and short duration of action.

    Sufentanil: A more potent analogue of Fentanyl with a longer duration of action.

Uniqueness: Alfentanil-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. Its rapid onset and short duration of action make it suitable for specific clinical and research applications where quick and controlled analgesia is required.

Properties

Molecular Formula

C21H33ClN6O3

Molecular Weight

456.0 g/mol

IUPAC Name

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H/i3D3;

InChI Key

AQORHZJDCHLLJN-FJCVKDQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCN(CC1)CCN2C(=O)N(N=N2)CC)N(C3=CC=CC=C3)C(=O)CC.Cl

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl

Origin of Product

United States

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